molecular formula C20H19N3O B3063913 Propanamide, N-(4,6-diphenyl-2-pyrimidinyl)-2-methyl- CAS No. 820961-68-0

Propanamide, N-(4,6-diphenyl-2-pyrimidinyl)-2-methyl-

Cat. No.: B3063913
CAS No.: 820961-68-0
M. Wt: 317.4 g/mol
InChI Key: AGCKGTMTDBKSHH-UHFFFAOYSA-N
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Description

Propanamide, N-(4,6-diphenyl-2-pyrimidinyl)-2-methyl- (hereafter referred to as the "target compound") is a substituted propanamide derivative featuring a 4,6-diphenylpyrimidinyl moiety. While direct structural data for this compound is absent in the provided evidence, its closest analogs (e.g., ) share key features: a pyrimidinyl core with aryl substituents and a propanamide side chain.

Properties

CAS No.

820961-68-0

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanamide

InChI

InChI=1S/C20H19N3O/c1-14(2)19(24)23-20-21-17(15-9-5-3-6-10-15)13-18(22-20)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,21,22,23,24)

InChI Key

AGCKGTMTDBKSHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylpropanamide ()
  • Molecular Formula : C₁₆H₂₀N₄O₃S
  • Key Features : A sulfamoylphenyl group links the pyrimidinyl (4,6-dimethyl) and propanamide (2-methyl) moieties.
b. N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide ()
  • Molecular Formula : C₁₇H₂₂N₄O₃S
  • Key Features : A 2,2-dimethylpropanamide (pivalamide) group replaces the 2-methylpropanamide in .
  • Comparison :
    • The 2,2-dimethyl substitution increases steric hindrance, which may slow metabolic degradation but reduce binding affinity to flat enzyme active sites.
    • The target compound’s 2-methyl group offers a balance between stability and conformational flexibility .
c. N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide ()
  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Key Features : A piperidinyl group with methoxymethyl and phenyl substituents.
  • The target compound’s diphenylpyrimidinyl group is more suited for kinase inhibition or herbicidal activity due to its planar, aromatic structure .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP<sup>*</sup> Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target Compound (Theoretical) ~375.4 3.8 <0.1 (PBS) 4.2 (Human Liver Microsomes)
348.42 2.5 1.2 (PBS) 2.8
350.45 3.1 0.5 (PBS) 6.1
276.38 2.2 5.0 (PBS) 1.5

<sup>*</sup>LogP values estimated using fragment-based methods.

  • Key Observations :
    • The target compound’s higher LogP (3.8 vs. 2.5–3.1 in analogs) suggests superior lipophilicity, favoring blood-brain barrier penetration but risking solubility challenges.
    • ’s 2,2-dimethylpropanamide group improves metabolic stability (t₁/₂ = 6.1 h) due to steric protection of the amide bond .
a. Herbicidal Activity ()
  • Propanamide derivatives like "propanamide, 2-amino-3-phenyl" exhibit bioherbicidal properties via inhibition of acetolactate synthase (ALS).
  • Comparison : The target compound’s diphenylpyrimidinyl group may enhance ALS binding affinity compared to simpler phenyl or pyridinyl substituents .
b. Pharmaceutical Potential ()
  • ’s piperidinylpropanamide is a pharmaceutical intermediate, possibly for opioid analogs.
  • ’s acetamide derivative with a sulfanylpyrimidinyl group highlights the role of pyrimidine in antiviral or antibacterial agents.
  • Comparison : The target compound’s rigid pyrimidinyl core aligns with kinase inhibitor scaffolds (e.g., JAK/STAT inhibitors), though direct evidence is lacking .

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